![molecular formula C20H17F3N4O2 B2427915 3-(1-(3-(Trifluormethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-on CAS No. 2034423-72-6](/img/structure/B2427915.png)
3-(1-(3-(Trifluormethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperidinyl group and a pyrido[2,3-d]pyrimidinone core. Compounds of this nature are often explored for their potential pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties .
Wissenschaftliche Forschungsanwendungen
Vorbereitungsmethoden
The synthesis of 3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe trifluoromethylbenzoyl moiety is then introduced via acylation reactions using trifluoromethylbenzoyl chloride under basic conditions . Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.
Analyse Chemischer Reaktionen
3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or microwave irradiation. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyrido[2,3-d]pyrimidinone derivatives with altered pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors involved in inflammatory and cancer-related pathways. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a range of biological activities, including antifibrotic and antimicrobial properties.
Triazole-pyrimidine hybrids: These compounds are known for their neuroprotective and anti-neuroinflammatory activities.
4-(Trifluoromethyl)benzylamine derivatives: These compounds are used in the synthesis of various bioactive molecules and have applications in agriculture and medicine
The uniqueness of 3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct pharmacological properties and make it a valuable compound for scientific research and drug development.
Eigenschaften
IUPAC Name |
3-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)14-4-1-3-13(11-14)18(28)26-9-6-15(7-10-26)27-12-25-17-16(19(27)29)5-2-8-24-17/h1-5,8,11-12,15H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLROMVTWKKDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide](/img/structure/B2427832.png)
![5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2427834.png)
![1-[(4-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2427836.png)
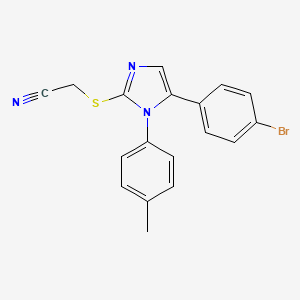
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)
![2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2427842.png)
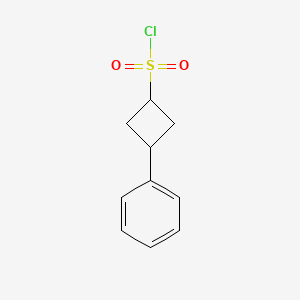
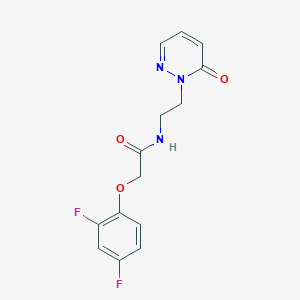
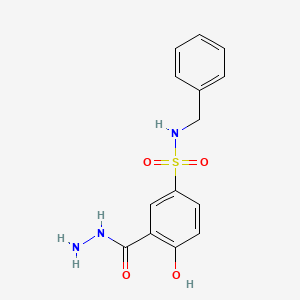
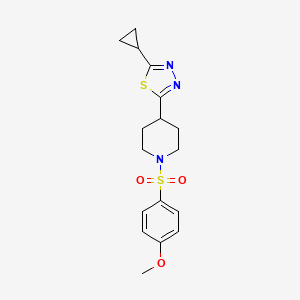
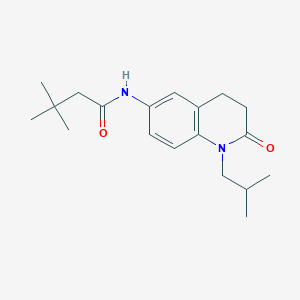
acetate](/img/structure/B2427850.png)
![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)
![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2427854.png)
